Cas no 84470-25-7 (Potassium methyl-d3-trifluoroborate)
Potassium methyl-d3-trifluoroborate Chemical and Physical Properties
Names and Identifiers
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- Potassium methyl-d3-trifluoroborate
- potassium;trifluoro(trideuteriomethyl)boranuide
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- Inchi: 1S/CH3BF3.K/c1-2(3,4)5;/h1H3;/q-1;+1/i1D3;
- InChI Key: XMQFVHVGFQJMFF-NIIDSAIPSA-N
- SMILES: [K+].F[B-](C([2H])([2H])[2H])(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 6
- Rotatable Bond Count: 0
- Complexity: 32.299
- Topological Polar Surface Area: 0
Potassium methyl-d3-trifluoroborate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P698140-2.5mg |
Potassium Methyl-d3-trifluoroborate |
84470-25-7 | 2.5mg |
$207.00 | 2023-05-17 | ||
| TRC | P698140-5mg |
Potassium Methyl-d3-trifluoroborate |
84470-25-7 | 5mg |
$391.00 | 2023-05-17 | ||
| TRC | P698140-10mg |
Potassium Methyl-d3-trifluoroborate |
84470-25-7 | 10mg |
$747.00 | 2023-05-17 | ||
| TRC | P698140-25mg |
Potassium Methyl-d3-trifluoroborate |
84470-25-7 | 25mg |
$1642.00 | 2023-05-17 | ||
| Enamine | EN300-7572448-0.05g |
potassium trifluoro(2H3)methylboranuide |
84470-25-7 | 95.0% | 0.05g |
$659.0 | 2025-02-24 | |
| Enamine | EN300-7572448-0.1g |
potassium trifluoro(2H3)methylboranuide |
84470-25-7 | 95.0% | 0.1g |
$859.0 | 2025-02-24 | |
| Enamine | EN300-7572448-0.25g |
potassium trifluoro(2H3)methylboranuide |
84470-25-7 | 95.0% | 0.25g |
$1225.0 | 2025-02-24 | |
| Enamine | EN300-7572448-0.5g |
potassium trifluoro(2H3)methylboranuide |
84470-25-7 | 95.0% | 0.5g |
$1931.0 | 2025-02-24 | |
| Enamine | EN300-7572448-1.0g |
potassium trifluoro(2H3)methylboranuide |
84470-25-7 | 95.0% | 1.0g |
$2475.0 | 2025-02-24 | |
| Enamine | EN300-7572448-2.5g |
potassium trifluoro(2H3)methylboranuide |
84470-25-7 | 95.0% | 2.5g |
$4851.0 | 2025-02-24 |
Potassium methyl-d3-trifluoroborate Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on Potassium methyl-d3-trifluoroborate
Comprehensive Guide to Potassium methyl-d3-trifluoroborate (CAS No. 84470-25-7): Properties, Applications, and Industry Insights
Potassium methyl-d3-trifluoroborate (CAS No. 84470-25-7) is a specialized deuterated organoboron compound widely utilized in synthetic chemistry, pharmaceuticals, and materials science. With its unique isotopic labeling (methyl-d3), this compound serves as a critical reagent in deuterium incorporation studies, Suzuki-Miyaura cross-coupling reactions, and isotope tracing applications. Its molecular structure combines a trifluoroborate anion with a deuterated methyl group, offering enhanced stability and reactivity compared to non-deuterated analogs.
The growing demand for deuterated compounds in drug discovery and NMR spectroscopy has positioned Potassium methyl-d3-trifluoroborate as a sought-after building block. Researchers value its ability to introduce deuterium atoms into target molecules, improving metabolic stability and enabling precise isotopic labeling. The compound’s compatibility with aqueous and organic solvents further expands its utility in catalytic transformations and ligand design.
Recent advancements in green chemistry have spotlighted Potassium methyl-d3-trifluoroborate as an eco-friendly alternative to traditional halide-based reagents. Its low toxicity and minimal byproduct generation align with sustainable synthesis trends, addressing industry concerns about carbon footprint reduction. This aligns with frequent searches for "deuterated reagents for green chemistry" and "non-toxic boron compounds" in scientific databases.
In pharmaceutical applications, the compound’s isotopic purity (typically >98% D-enrichment) ensures reliable results in drug metabolism studies and PET tracer development. Its role in synthesizing deuterated APIs (Active Pharmaceutical Ingredients) has gained attention due to the FDA’s approval of several deuterium-enhanced drugs, driving queries like "deuterium in drug design 2024" and "CAS 84470-25-7 supplier."
From a technical perspective, Potassium methyl-d3-trifluoroborate exhibits remarkable thermal stability (decomposition >200°C) and solubility in polar aprotic solvents like DMF and DMSO. These properties make it ideal for high-temperature reactions and microwave-assisted synthesis, topics frequently explored in AI-driven reaction optimization platforms. Analytical techniques such as 19F NMR and mass spectrometry are commonly employed to verify its purity and isotopic distribution.
The compound’s supply chain has adapted to global demands, with manufacturers emphasizing cGMP compliance and batch-to-batch consistency. Searches for "84470-25-7 price trends" and "deuterated boron reagents storage" reflect user interest in logistical aspects. Proper handling requires anhydrous conditions, often under argon or nitrogen atmosphere, to preserve its reactivity—a detail critical for laboratory safety protocols.
Emerging applications in organic electronics and catalysis continue to expand the market for Potassium methyl-d3-trifluoroborate. Its use in perovskite solar cells and OLED materials highlights interdisciplinary potential, resonating with trends like "deuterated materials for energy storage." As industries prioritize isotope-enabled technologies, this compound’s versatility ensures its relevance in next-generation research.
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